Stat3-IN-26

Description

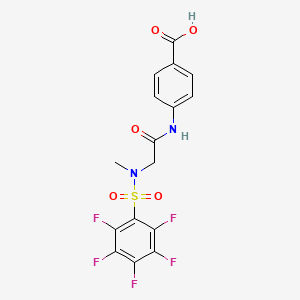

Structure

3D Structure

Properties

Molecular Formula |

C16H11F5N2O5S |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C16H11F5N2O5S/c1-23(6-9(24)22-8-4-2-7(3-5-8)16(25)26)29(27,28)15-13(20)11(18)10(17)12(19)14(15)21/h2-5H,6H2,1H3,(H,22,24)(H,25,26) |

InChI Key |

OCIJQEBSIRWRHX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for STAT3 Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes, including cell growth, differentiation, and survival.[1][2][3][4][5] Under normal physiological conditions, STAT3 signaling is tightly regulated. However, its persistent activation is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and immune evasion. This has rendered STAT3 a highly attractive, albeit challenging, therapeutic target for cancer drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of small molecule STAT3 inhibitors, using a representative compound as a case study to illustrate the key methodologies and data interpretation involved in this process. While information on a specific ligand, Stat3-IN-26, is limited to its use in PROTAC development, the principles outlined herein are broadly applicable to the field of STAT3 inhibitor research.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent, monomeric STAT3 proteins in the cytoplasm. Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event is the linchpin of STAT3 activation, inducing a conformational change that promotes the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell proliferation, survival, and angiogenesis.

Discovery of a Novel STAT3 Inhibitor: A Case Study

The discovery of novel STAT3 inhibitors often involves a combination of computational and experimental approaches. A common strategy is structure-based virtual screening, where large chemical libraries are computationally docked into a key binding pocket of the STAT3 protein, typically the SH2 domain, to identify potential binders.

Experimental Workflow: From Virtual Screening to Biological Validation

The following workflow outlines a typical process for the discovery and initial validation of a novel STAT3 inhibitor.

Synthesis of a Representative STAT3 Inhibitor

While a specific synthesis protocol for "Stat3-IN-26" is not publicly available, the following represents a generalizable, multi-step synthesis of a hypothetical small molecule STAT3 inhibitor, "Compound X," designed to target the STAT3 SH2 domain.

Please note: This is a representative synthesis and not of a specific, named compound from the literature.

Scheme 1: Synthesis of Compound X

(A detailed, step-by-step chemical synthesis scheme would be presented here, including reactants, reagents, reaction conditions, and purification methods for each step. This would typically involve the formation of a core scaffold followed by the addition of various functional groups to optimize binding and pharmacokinetic properties.)

Biological Evaluation of STAT3 Inhibitors

The biological activity of a potential STAT3 inhibitor is assessed through a series of in vitro and cell-based assays. The data from these experiments are crucial for determining the potency, selectivity, and mechanism of action of the compound.

Quantitative Biological Data

The following tables summarize the kind of quantitative data that would be generated for a promising STAT3 inhibitor.

Table 1: In Vitro Activity of Compound X

| Assay Type | Target | IC50 (µM) | Kd (µM) |

| Fluorescence Polarization | STAT3 SH2 Domain | 5.2 ± 0.8 | 2.5 ± 0.4 |

| Surface Plasmon Resonance | Recombinant STAT3 | - | 4.6 ± 0.9 |

Table 2: Cellular Activity of Compound X

| Cell Line | Assay Type | IC50 (µM) |

| MDA-MB-468 (High p-STAT3) | STAT3 Reporter Assay | 12.5 ± 2.1 |

| MDA-MB-468 (High p-STAT3) | Cell Proliferation (MTT) | 25.8 ± 3.5 |

| MCF-7 (Low p-STAT3) | Cell Proliferation (MTT) | > 100 |

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT3 Binding

This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the STAT3 SH2 domain.

-

Reagents: Recombinant human STAT3 protein, fluorescently labeled phosphotyrosine peptide probe, assay buffer.

-

Procedure:

-

A solution of the STAT3 protein and the fluorescent probe is prepared in the assay buffer.

-

The test compound is serially diluted and added to the protein-probe mixture in a 384-well plate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of STAT3.

-

Cell Line: A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) stably transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The IC50 value is determined by normalizing the luciferase activity to that of vehicle-treated control cells and fitting the dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to directly assess the effect of the inhibitor on STAT3 phosphorylation in cells.

-

Procedure:

-

Cancer cells are treated with the test compound at various concentrations.

-

For cell lines that do not have constitutively active STAT3, stimulation with a cytokine like IL-6 may be required to induce STAT3 phosphorylation.

-

Following treatment, the cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.

-

After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 band to determine the extent of inhibition.

Conclusion

The development of potent and selective STAT3 inhibitors remains a key objective in oncology drug discovery. The methodologies outlined in this guide, from initial computational screening and chemical synthesis to rigorous biological evaluation, represent a comprehensive approach to identifying and characterizing novel therapeutic candidates. While the path to a clinically approved STAT3 inhibitor has been challenging, ongoing research continues to yield promising new molecules with the potential to make a significant impact on the treatment of cancer.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 5. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

An In-depth Technical Guide to Stat3-IN-26: A Ligand for Targeted STAT3 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stat3-IN-26 is a crucial chemical entity serving as a ligand for the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the creation of PROTAC STAT3 degrader-3. This degrader molecule is designed to induce the selective degradation of the STAT3 protein, a key player in various cellular processes and a validated target in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of Stat3-IN-26, including its role in the broader context of STAT3 signaling and PROTAC technology, alongside available data and relevant experimental protocols.

Introduction to STAT3 and Targeted Protein Degradation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell signaling, mediating the cellular response to cytokines and growth factors. Upon activation through phosphorylation, typically at the tyrosine 705 residue, STAT3 dimerizes, translocates to the nucleus, and binds to DNA, thereby regulating the transcription of genes involved in cell proliferation, survival, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, STAT3), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

Stat3-IN-26 and PROTAC STAT3 Degrader-3

PROTAC STAT3 degrader-3 (also known as S3D1) is a heterobifunctional molecule that links Stat3-IN-26 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a chemical linker. The IUPAC name for PROTAC STAT3 degrader-3 is N-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethyl)-4-((2-(methyl(perfluorophenyl)sulfonamido)acetamido)benzamide).

Quantitative Data

Specific quantitative data for Stat3-IN-26, such as its binding affinity (Kd) or IC50 for STAT3 inhibition, are not yet publicly available. However, the efficacy of the resulting PROTAC, STAT3 degrader-3, provides an indirect measure of the utility of Stat3-IN-26 as a STAT3 ligand.

| Compound | Target | Cell Line | Activity | Value | Reference |

| PROTAC STAT3 degrader-3 (S3D1) | STAT3 Degradation | HepG2 | DC50 | 110 nM | [1] |

Table 1: Biological Activity of PROTAC STAT3 Degrader-3

Signaling Pathways and Mechanisms of Action

The Canonical STAT3 Signaling Pathway

The STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. STAT3 is then recruited to the receptor and is itself phosphorylated at Tyr705. This phosphorylation event induces the formation of STAT3 homodimers, which translocate to the nucleus and initiate the transcription of target genes.

Caption: Canonical STAT3 Signaling Pathway.

Mechanism of Action of PROTAC STAT3 Degrader-3

PROTAC STAT3 degrader-3 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The Stat3-IN-26 moiety of the PROTAC binds to STAT3, while the other end of the molecule binds to the Cereblon E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to STAT3, marking it for degradation by the 26S proteasome.

Caption: Mechanism of PROTAC-induced STAT3 degradation.

Experimental Protocols

While specific protocols for Stat3-IN-26 are not available, the following are standard methods used to characterize STAT3 inhibitors and PROTACs, which would be applicable to the study of Stat3-IN-26 and PROTAC STAT3 degrader-3.

Western Blot Analysis of STAT3 Degradation

This protocol is used to determine the ability of a PROTAC to induce the degradation of its target protein.

Materials:

-

Cancer cell line with activated STAT3 (e.g., HepG2, HCT-116)

-

PROTAC STAT3 degrader-3

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of PROTAC STAT3 degrader-3 for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate.

-

-

Analysis: Quantify the band intensities to determine the extent of STAT3 degradation relative to the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

Cell line stably or transiently expressing a STAT3-dependent luciferase reporter construct

-

Stat3-IN-26 or PROTAC STAT3 degrader-3

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate.

-

Compound Treatment: Treat the cells with different concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Analysis: A decrease in luminescence indicates inhibition of STAT3 transcriptional activity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of the compound on cell proliferation.

Materials:

-

Cancer cell line

-

Stat3-IN-26 or PROTAC STAT3 degrader-3

-

MTT reagent or CellTiter-Glo® reagent

-

Microplate reader or luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

-

Assay: Add the viability reagent according to the manufacturer's protocol and measure the absorbance or luminescence.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 or GI50 value.

Synthesis

The synthesis of Stat3-IN-26 and its subsequent conjugation to form PROTAC STAT3 degrader-3 is detailed in Chinese patent CN117720443A. The patent describes the design and synthesis of novel STAT3 inhibitors and their use in creating PROTAC molecules that target STAT3 for degradation. These PROTACs have shown good degradation effects on the STAT3 protein and inhibitory activity against the proliferation of various malignant tumor cells.

Conclusion

Stat3-IN-26 is a key building block in the development of targeted therapies aimed at the degradation of the STAT3 protein. As a specific ligand for STAT3, it enables the creation of potent PROTACs like STAT3 degrader-3, which have demonstrated the ability to induce STAT3 degradation at nanomolar concentrations. While further characterization of Stat3-IN-26 itself is warranted, the data available for the resulting PROTAC highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics for STAT3-driven diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar molecules.

References

The Role of STAT3 in Cancer Proliferation: A Technical Guide to Inhibition Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent and aberrant activation is a common feature in a wide array of human cancers, including but not limited to, hematological malignancies and solid tumors of the breast, lung, prostate, and colon.[1][2] Constitutively active STAT3 signaling promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression and apoptosis inhibition. This has positioned STAT3 as a compelling molecular target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the STAT3 signaling pathway, its role in cancer proliferation, and current strategies for its inhibition, supported by preclinical data and detailed experimental protocols.

The STAT3 Signaling Pathway in Cancer

The activation of STAT3 is a key event in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, leading to the transcription of target genes that drive cancer cell proliferation and survival.

Canonical STAT3 Activation

The most well-characterized mechanism of STAT3 activation is the Janus kinase (JAK) dependent pathway. This process is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This binding event leads to receptor dimerization and the subsequent recruitment and trans-autophosphorylation of JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3 monomers. Once recruited, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, these dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.

Caption: Canonical JAK-STAT3 Signaling Pathway.

Role in Cancer Proliferation

Persistent STAT3 activation contributes significantly to cancer cell proliferation through the transcriptional regulation of key downstream target genes. These include:

-

Cell Cycle Regulators: STAT3 promotes cell cycle progression by upregulating the expression of cyclins (e.g., Cyclin D1) and oncogenes like c-Myc. These proteins are essential for the transition of cells through the G1/S phase of the cell cycle, and their overexpression leads to uncontrolled cell division.

-

Anti-Apoptotic Proteins: STAT3 enhances cancer cell survival by inducing the expression of anti-apoptotic proteins such as Bcl-xL, Bcl-2, and Mcl-1. These proteins inhibit the intrinsic apoptotic pathway, making cancer cells resistant to programmed cell death.

-

Angiogenesis Factors: STAT3 can also promote the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis. It achieves this by upregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Strategies for STAT3 Inhibition

Given its central role in tumorigenesis, inhibiting the STAT3 signaling pathway has emerged as a promising therapeutic strategy. Several approaches are being pursued to block STAT3 activity at different points in the signaling cascade.

Caption: Mechanisms of STAT3 Pathway Inhibition.

Indirect Inhibition

-

Upstream Kinase Inhibitors: A clinically advanced approach involves targeting the upstream JAK kinases. Small molecule inhibitors like ruxolitinib have shown efficacy in preclinical models of solid tumors by preventing STAT3 phosphorylation.

-

Receptor Antagonists: Monoclonal antibodies that block the binding of activating ligands to their receptors can also prevent the initiation of the STAT3 signaling cascade.

Direct Inhibition

-

SH2 Domain Inhibitors: A significant effort has been focused on developing small molecules that bind to the SH2 domain of STAT3. These inhibitors, such as S3I-201 and Stattic, prevent the dimerization of phosphorylated STAT3 monomers, which is a prerequisite for nuclear translocation and DNA binding.

-

DNA-Binding Domain (DBD) Inhibitors: Another strategy involves targeting the DNA-binding domain of STAT3 to prevent its interaction with the promoter regions of target genes.

-

Antisense Oligonucleotides: Antisense oligonucleotides, such as AZD9150, are designed to bind to STAT3 mRNA, leading to its degradation and thereby reducing the overall levels of STAT3 protein.

Preclinical Data for STAT3 Inhibitors

A number of small molecule inhibitors targeting the STAT3 pathway have demonstrated anti-proliferative effects in various cancer cell lines. The following table summarizes the in vitro efficacy of some representative STAT3 inhibitors.

| Inhibitor | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |

| LLL12 | STAT3 Inhibitor | Colon Cancer | ~1.5 - 4 | |

| Stattic | SH2 Domain Inhibitor | Colon Cancer | ~5 - 10 | |

| S3I-201 | SH2 Domain Inhibitor | Breast Cancer | ~100 | |

| Ruxolitinib | JAK1/2 Inhibitor | Head and Neck Cancer | ~0.5 - 5 |

Key Experimental Protocols

The evaluation of STAT3 inhibitors involves a series of in vitro and in vivo assays to determine their mechanism of action and anti-cancer efficacy.

Caption: Preclinical Evaluation Workflow for STAT3 Inhibitors.

Western Blot for Phospho-STAT3

Objective: To determine if the inhibitor blocks STAT3 phosphorylation.

Protocol:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the STAT3 inhibitor for a specified duration (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the inhibitor on cancer cell proliferation and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the STAT3 inhibitor for 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the STAT3 inhibitor.

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the STAT3 inhibitor at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-STAT3).

Conclusion and Future Perspectives

The constitutive activation of the STAT3 signaling pathway is a key driver of proliferation and survival in a broad range of human cancers. The development of inhibitors that target this pathway, either directly or indirectly, represents a highly promising avenue for cancer therapy. While several STAT3 inhibitors have shown encouraging preclinical activity, challenges related to specificity, potency, and drug-like properties remain. Future research will focus on the discovery of more potent and selective direct STAT3 inhibitors, the exploration of combination therapies to overcome resistance, and the identification of predictive biomarkers to select patients who are most likely to benefit from STAT3-targeted therapies. The continued investigation into the complex roles of STAT3 in the tumor microenvironment will further refine our strategies for effectively targeting this critical oncogenic pathway.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into STAT3 Pathway Inhibition: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1] Its persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the STAT3 signaling pathway, strategies for its inhibition, and detailed experimental protocols for the characterization of STAT3 inhibitors. While specific quantitative data for the ligand "Stat3-IN-26" is not publicly available, this guide will discuss its role in the formation of PROTAC STAT3 degraders and provide data for other well-characterized STAT3 inhibitors to serve as a comprehensive resource for researchers in the field.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their cell surface receptors.[2] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3] Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[3] These target genes are involved in critical cellular processes such as cell cycle progression (e.g., c-Myc) and apoptosis (e.g., Bcl-xL).

Figure 1: Canonical STAT3 Signaling Pathway.

Strategies for STAT3 Pathway Inhibition

Several strategies have been developed to inhibit the STAT3 signaling pathway, targeting different stages of the activation cascade. These include:

-

Upstream Kinase Inhibitors: These molecules, such as JAK inhibitors, prevent the initial phosphorylation and activation of STAT3.

-

SH2 Domain Inhibitors: These compounds bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.

-

DNA-Binding Domain Inhibitors: These agents interfere with the binding of activated STAT3 dimers to their target DNA sequences.

-

PROTAC (Proteolysis Targeting Chimera) Degraders: This emerging class of molecules induces the degradation of the STAT3 protein.

Stat3-IN-26 and PROTAC STAT3 Degraders

Stat3-IN-26 is a ligand for the STAT3 protein and is utilized in the synthesis of PROTAC STAT3 degraders, such as PROTAC STAT3 degrader-3 (HY-163502). A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the target protein (in this case, Stat3-IN-26 for STAT3), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Figure 2: General Mechanism of a PROTAC STAT3 Degrader.

Quantitative Data for STAT3 Inhibitors

The following table summarizes the inhibitory activities of several well-characterized STAT3 inhibitors in various assays. This data is intended for comparative purposes, and values can vary based on the specific cell line and experimental conditions.

| Compound | Target Domain | Assay Type | Cell Line | IC₅₀/EC₅₀/DC₅₀ | Reference |

| Stattic | SH2 Domain | STAT3-DNA Binding ELISA | Recombinant STAT3 | 1.27 ± 0.38 µM | |

| S3I-1757 | SH2 Domain | Fluorescence Polarization | Recombinant STAT3 | 7.39 ± 0.95 µM | |

| A26 | DNA-Binding Domain | Fluorescence Polarization | Recombinant STAT3 | 0.74 ± 0.13 µM | |

| Niclosamide | DNA-Binding Domain | STAT3-DNA Binding ELISA | HeLa Nuclear Extract | 1.09 ± 0.9 µM | |

| H182 | Not Specified | STAT3 DNA-Binding Activity | In vitro | 0.66 ± 0.10 µM | |

| H172 | Not Specified | STAT3 DNA-Binding Activity | In vitro | 0.98 ± 0.05 µM | |

| SD-36 (PROTAC) | STAT3 Protein | STAT3 Degradation | MOLM-14 cells | DC₅₀ < 1 nM | |

| S3D5 (PROTAC) | STAT3 Protein | STAT3 Degradation | HepG2 cells | DC₅₀ = 110 nM | |

| SD-1240 (PROTAC) | STAT3 Protein | STAT3 Degradation | Not Specified | DC₅₀ = 3 nM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize STAT3 inhibitors.

STAT3 Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of STAT3.

Figure 3: Workflow for a STAT3 Luciferase Reporter Assay.

Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing STAT3-responsive elements. Activation of STAT3 leads to the expression of luciferase, and the resulting luminescence is proportional to STAT3 transcriptional activity.

Protocol:

-

Cell Seeding: Seed STAT3 reporter cells (e.g., HEK293 or RAW264.7) into a white, clear-bottom 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of growth medium.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Add the diluted compounds to the respective wells.

-

Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL of IL-6) for 16 hours at 37°C. Include unstimulated and vehicle-only controls.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate to room temperature.

-

Add 50 µL of luciferase assay reagent to each well.

-

Measure luminescence using a microplate luminometer.

-

-

Data Analysis: Normalize the relative light units (RLU) of compound-treated wells to the vehicle-treated, stimulated wells (0% inhibition) and non-stimulated wells (100% inhibition). Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay directly measures the phosphorylation of STAT3 at Tyr705, a key indicator of its activation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or A431) in a 6-well plate and grow to 70-80% confluency. Treat the cells with the test compound for a specified duration (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 or a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of STAT3 inhibition on cancer cell proliferation and survival.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The STAT3 signaling pathway remains a critical and promising target for the development of novel therapeutics for cancer and inflammatory diseases. While direct information on "Stat3-IN-26" is limited, its role as a key component in the development of PROTAC STAT3 degraders highlights the innovative strategies being employed to target this pathway. This technical guide provides a foundational understanding of the STAT3 pathway, various inhibitory mechanisms, and detailed experimental protocols to aid researchers in the discovery and characterization of new and effective STAT3 inhibitors. The provided data on existing inhibitors serves as a valuable benchmark for these future drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Study of STAT3 Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target. These application notes provide a comprehensive overview of the STAT3 signaling pathway and detailed protocols for the experimental evaluation of STAT3 inhibitors.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their respective receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm. Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes include those involved in cell cycle progression (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).

Quantitative Data for a Representative STAT3 Inhibitor

The following tables present example data for a hypothetical small molecule STAT3 inhibitor, herein referred to as "Compound X". This data is illustrative and serves to provide a framework for the presentation of results from the experimental protocols described below.

Table 1: In Vitro Biochemical Activity of Compound X

| Assay Type | Target | Parameter | Value |

| AlphaLISA | p-STAT3 (Tyr705) | IC50 | 85 nM |

| Cellular Thermal Shift Assay (CETSA) | STAT3 | ΔTm | +4.2 °C |

| Surface Plasmon Resonance (SPR) | STAT3 | Kd | 120 nM |

Table 2: Cellular Activity of Compound X

| Assay Type | Cell Line | Parameter | Value |

| Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | IC50 | 1.5 µM |

| Cell Viability (MTT Assay) | HCT116 (Colon Cancer) | IC50 | 2.1 µM |

| STAT3 Reporter Assay | HEK293T-STAT3-Luc | IC50 | 250 nM |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize STAT3 inhibitors.

Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition

Objective: To determine the effect of a test compound on the phosphorylation of STAT3 at Tyr705 in a cellular context.

Materials:

-

Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231) or cytokine-inducible STAT3 activation (e.g., HeLa).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (e.g., Stat3-IN-26) dissolved in DMSO.

-

Cytokine for stimulation (e.g., IL-6 or Oncostatin M), if required.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

If using a cytokine-inducible model, serum-starve the cells for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of the test compound for the desired time (e.g., 2-24 hours). Include a DMSO vehicle control.

-

If applicable, stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 for 30 minutes) before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed for total STAT3 and a loading control (e.g., β-actin).

-

Incubate the membrane in a stripping buffer, wash, block, and then probe with the next primary antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-STAT3 to total STAT3 and normalize to the loading control.

-

Protocol 2: Immunofluorescence for STAT3 Nuclear Translocation

Objective: To visualize the effect of a test compound on the nuclear translocation of STAT3.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate.

-

Test compound and cytokine for stimulation (if needed).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.25% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-total STAT3.

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture, Treatment, and Stimulation:

-

Seed cells on coverslips and treat with the test compound and/or cytokine as described in the Western Blot protocol.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary anti-STAT3 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

-

Imaging:

-

Wash the coverslips and mount them on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

-

Analysis:

-

Observe the subcellular localization of STAT3. In untreated stimulated cells, STAT3 should be predominantly in the nucleus. In inhibitor-treated cells, STAT3 should be retained in the cytoplasm.

-

Protocol 3: STAT3 Reporter Gene Assay

Objective: To quantify the transcriptional activity of STAT3 in the presence of a test compound.

Materials:

-

A cell line stably or transiently transfected with a STAT3-dependent luciferase reporter construct (e.g., HEK293T-STAT3-Luc).

-

Complete cell culture medium.

-

Test compound.

-

Cytokine for stimulation (if needed).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment:

-

Seed the reporter cell line in a 96-well white, clear-bottom plate.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the test compound.

-

If necessary, stimulate with a cytokine to induce STAT3 activity.

-

-

Luciferase Assay:

-

After the desired incubation time, lyse the cells according to the luciferase kit manufacturer's instructions.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to a control (e.g., a co-transfected Renilla luciferase reporter or a cell viability assay).

-

Plot the normalized luminescence against the compound concentration and determine the IC50 value.

-

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of a test compound to STAT3 in a cellular environment.

Materials:

-

Cell line of interest.

-

Test compound.

-

PBS supplemented with protease inhibitors.

-

Liquid nitrogen and a heat block or thermal cycler.

-

Western blot materials (as described in Protocol 1).

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cultured cells with the test compound or vehicle control.

-

Harvest the cells and wash with PBS.

-

-

Heat Challenge:

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

-

-

Analysis:

-

Collect the supernatant and analyze the amount of soluble STAT3 by Western blot.

-

Plot the amount of soluble STAT3 as a function of temperature for both vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of STAT3 inhibitors. By employing a combination of biochemical, cellular, and biophysical assays, researchers can thoroughly characterize the mechanism of action, potency, and selectivity of novel compounds targeting the STAT3 signaling pathway. While direct experimental data for Stat3-IN-26 is limited, its role as a key component of a PROTAC highlights the ongoing efforts to therapeutically target STAT3 for the treatment of cancer and other diseases.

Application Notes and Protocols for STAT3-Targeting PROTACs Utilizing Stat3-IN-26

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Stat3-IN-26 is a ligand developed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the STAT3 protein. The following application notes and protocols are provided for the use of a hypothetical STAT3-targeting PROTAC synthesized using Stat3-IN-26 as the STAT3-binding component. Direct experimental data for Stat3-IN-26 as a standalone compound in cell culture is not publicly available.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and immunity.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime therapeutic target.[2] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] A STAT3-targeting PROTAC, synthesized using the Stat3-IN-26 ligand, offers a powerful approach to eliminate STAT3 protein, providing a more profound and sustained inhibition of its downstream signaling compared to traditional inhibitors.[4][5]

These application notes provide detailed protocols for key cell-based assays to characterize the activity of a STAT3-targeting PROTAC derived from Stat3-IN-26.

Mechanism of Action

A STAT3-targeting PROTAC is a heterobifunctional molecule consisting of three components: a ligand that binds to the STAT3 protein (derived from Stat3-IN-26), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between STAT3 and the E3 ligase, leading to the ubiquitination of STAT3. This polyubiquitin tag marks the STAT3 protein for degradation by the 26S proteasome, effectively eliminating it from the cell.

Experimental Protocols

Assessment of STAT3 Protein Degradation by Western Blot

This is the primary assay to confirm the mechanism of action of the STAT3 PROTAC.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MKN1, MOLM-16, HepG2) in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the STAT3 PROTAC for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-STAT3, anti-pSTAT3 (Tyr705), and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize STAT3 and pSTAT3 levels to the loading control. Calculate the DC₅₀ (half-maximal degradation concentration).

Quantitative Data Summary:

| Parameter | Typical Range | Cell Lines | Reference |

| PROTAC Concentration | 1 nM - 10 µM | MOLM-16, SU-DHL-1, HepG2, MKN1 | |

| Incubation Time | 3 - 48 hours | MOLM-16, SU-DHL-1, HepG2 | |

| DC₅₀ Value | Low nM to low µM | MOLM-16, HepG2 |

Cell Viability Assay

To determine the functional consequence of STAT3 degradation on cell proliferation and survival.

Methodology (CellTiter-Glo® Luminescent Assay):

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 3,000-10,000 cells/well.

-

Compound Treatment: After overnight incubation, treat cells with serial dilutions of the STAT3 PROTAC. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate for a desired period (e.g., 48, 72, or 96 hours).

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate for 10 minutes to stabilize the signal.

-

-

Measurement: Read luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Data Summary:

| Parameter | Typical Range | Cell Lines | Reference |

| PROTAC Concentration | 1 nM - 10 µM | Molm-16, HeLa, MCF-7 | |

| Incubation Time | 48 - 96 hours | Molm-16 | |

| IC₅₀ Value | Low nM to low µM | Molm-16, HeLa, MCF-7 |

Apoptosis Assay by Flow Cytometry

To confirm that the observed decrease in cell viability is due to the induction of programmed cell death.

Methodology (Annexin V/PI Staining):

-

Cell Culture and Treatment: Treat cells with the STAT3 PROTAC at concentrations around the determined IC₅₀ for 24-48 hours.

-

Cell Staining:

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Analysis: Quantify the percentage of cells in different quadrants:

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Quantitative Data Summary:

| Parameter | Typical Range | Cell Lines | Reference |

| PROTAC Concentration | 1x - 2x IC₅₀ value | A549, CCRF-CEM, Jurkat | |

| Incubation Time | 24 - 48 hours | A549, CCRF-CEM, Jurkat | |

| Endpoint | % of Annexin V-positive cells | N/A |

Troubleshooting and Considerations

-

Hook Effect: At very high concentrations, PROTACs can show reduced degradation efficiency due to the formation of binary complexes (PROTAC:STAT3 or PROTAC:E3 ligase) instead of the productive ternary complex. It is crucial to perform a full dose-response curve.

-

Proteasome Dependence: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the STAT3 PROTAC. A rescue of STAT3 levels would confirm proteasome-mediated degradation.

-

E3 Ligase Dependence: To confirm dependence on the specific E3 ligase recruited, pre-treat cells with a high concentration of the E3 ligase ligand (e.g., lenalidomide for CRBN) to compete with the PROTAC for binding.

-

Selectivity: Assess the degradation of other STAT family members (e.g., STAT1, STAT5) by Western blot to ensure the selectivity of the PROTAC for STAT3.

References

- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]

Application Notes and Protocols for In Vitro Studies of STAT3-Targeting PROTACs Utilizing Stat3-IN-26

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Proteolysis Targeting Chimeras (PROTACs) that target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The focus is on PROTACs synthesized using Stat3-IN-26 , a ligand for the STAT3 protein. As Stat3-IN-26 is a component of a STAT3 degrader, this document will detail the application and evaluation of the resulting PROTAC molecule in various in vitro assays.

Introduction to Stat3-IN-26 and STAT3 PROTACs

Stat3-IN-26 is a ligand designed to bind to the STAT3 protein. Its primary application is in the synthesis of PROTACs, such as PROTAC STAT3 degrader-3. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein (in this case, STAT3 via a moiety like Stat3-IN-26), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (Target Protein - PROTAC - E3 Ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This approach offers a powerful alternative to traditional inhibition by eliminating the target protein from the cell.

The aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers, promoting cell proliferation, survival, and metastasis.[1] By inducing the degradation of STAT3, PROTACs can effectively shut down this oncogenic signaling pathway.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cell surface receptors. This activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 forms homodimers, translocates to the nucleus, and binds to the promoters of target genes to activate their transcription. These target genes are often involved in cell cycle progression and apoptosis prevention.

Quantitative Data for In Vitro Studies of STAT3 PROTACs

The following table summarizes key quantitative data for various STAT3 PROTACs from published studies. This data can serve as a reference for designing experiments with novel STAT3 degraders.

| PROTAC Name | Assay Type | Cell Line(s) | Potency Metric | Value Range |

| TSM-1 | Cell Viability (CCK-8) | HNSCC and CRC | IC₅₀ | 0.292 - 5.776 µM |

| SD-36 | STAT3 Binding | Recombinant Protein | Kᵢ | 11 nM |

| SD-36 | STAT3 Transcriptional Activity | MOLM-16 | IC₅₀ | 10 nM |

| S3D5 | STAT3 Degradation | HepG2 | DC₅₀ | 110 nM |

HNSCC: Head and Neck Squamous Cell Carcinoma; CRC: Colorectal Cancer; AML: Acute Myeloid Leukemia; ALCL: Anaplastic Large-Cell Lymphoma; IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibitor Constant; DC₅₀: Half-maximal Degradation Concentration.

Experimental Workflow for Evaluating a STAT3 PROTAC

The following diagram illustrates a typical workflow for the in vitro evaluation of a STAT3-targeting PROTAC.

Detailed Experimental Protocols

Objective: To determine the dose- and time-dependent degradation of STAT3 protein in cancer cells following treatment with a STAT3 PROTAC.

Materials:

-

Cancer cell line with high STAT3 expression (e.g., HepG2, MOLM-16, HCT116)[1][2][3]

-

Complete cell culture medium

-

STAT3 PROTAC (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment:

-

Dose-Response: Treat cells with increasing concentrations of the STAT3 PROTAC (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Include a vehicle-only (DMSO) control for each experiment.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.[4]

-

Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total STAT3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the STAT3 band intensity to the loading control.

-

Objective: To assess the effect of STAT3 degradation on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

STAT3 PROTAC (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

PROTAC Treatment:

-

Prepare serial dilutions of the STAT3 PROTAC in culture medium.

-

Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle-only (DMSO) control.

-

-

CCK-8 Assay:

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value using non-linear regression analysis.

-

These protocols provide a solid foundation for the in vitro characterization of STAT3-targeting PROTACs derived from ligands such as Stat3-IN-26. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]

- 2. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Stat3-IN-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stat3-IN-26 is a crucial chemical probe for researchers engaged in the study of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It functions as a ligand for the STAT3 protein and is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the creation of PROTAC STAT3 degrader-3[1]. This document provides comprehensive application notes and detailed protocols for the effective use of Stat3-IN-26 and the subsequent evaluation of its targeted protein degradation capabilities.

The STAT3 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function. Stat3-IN-26 is a key component in the development of these next-generation targeted therapies.

Physicochemical Properties and Solubility

A clear understanding of the physical and chemical properties of Stat3-IN-26 is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₆H₁₁F₅N₂O₅S |

| Molecular Weight | 438.33 g/mol |

| CAS Number | 3033746-27-6 |

Solubility Data:

| Solvent | Solubility |

| DMSO | Information not publicly available. As a general starting point for similar small molecules, a concentration of 10 mg/mL can be attempted. |

| Ethanol | Information not publicly available. |

| Water | Expected to have low solubility. |

Storage and Stability:

-

Solid Form: Store at -20°C for long-term stability.

-

In Solution (DMSO): Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.

Preparation of Stock and Working Solutions

Accurate and consistent preparation of solutions is critical for reproducible experimental results.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh a precise amount of Stat3-IN-26 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of the compound.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound. For 4.38 mg of Stat3-IN-26, add 1 mL of DMSO.

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent moisture absorption and contamination. Store at -80°C.

Protocol for Preparing Working Solutions:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.

-

Mixing: Mix the working solution thoroughly by gentle pipetting before adding it to your experimental setup.

Application in PROTAC Synthesis

Stat3-IN-26 serves as the STAT3-binding moiety in the synthesis of PROTAC STAT3 degrader-3. The synthesis involves chemically linking Stat3-IN-26 to a ligand for an E3 ubiquitin ligase, such as Cereblon or VHL, via a flexible linker.

Caption: Synthesis of PROTAC STAT3 Degrader-3.

Experimental Protocols for Evaluating STAT3 Degradation

The following are detailed protocols for key experiments to assess the efficacy of the synthesized PROTAC STAT3 degrader-3.

Western Blotting for STAT3 Degradation

This protocol is designed to quantify the reduction in total STAT3 protein levels following treatment with the PROTAC degrader.

Materials:

-

Cancer cell line with known STAT3 activity (e.g., MDA-MB-231, HCT116)

-

PROTAC STAT3 degrader-3

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PROTAC STAT3 degrader-3 (e.g., 0.1, 1, 10, 100, 1000 nM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the STAT3 and p-STAT3 signals to the loading control.

-

Calculate the percentage of STAT3 degradation relative to the vehicle control.

-

Caption: Western Blotting Workflow for STAT3 Degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of STAT3 degradation on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line

-

PROTAC STAT3 degrader-3

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC STAT3 degrader-3. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

For CellTiter-Glo®: Add the reagent to each well and measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

STAT3-Dependent Reporter Gene Assay

This assay measures the transcriptional activity of STAT3. A decrease in reporter activity indicates successful inhibition or degradation of STAT3.

Materials:

-

Cells co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

PROTAC STAT3 degrader-3

-

Dual-Luciferase® Reporter Assay System

Protocol:

-

Cell Seeding and Treatment:

-

Seed the reporter cell line in a 96-well plate.

-

Treat the cells with the PROTAC degrader for a predetermined time.

-

Stimulate the cells with a STAT3 activator (e.g., IL-6) if necessary to induce reporter expression.

-

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the kit.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of STAT3 transcriptional activity relative to the stimulated control.

-

Caption: STAT3 Signaling and PROTAC-Mediated Degradation.

Conclusion

Stat3-IN-26 is a valuable tool for the development of targeted protein degraders for the STAT3 pathway. The protocols provided herein offer a framework for the preparation and application of this compound and the subsequent evaluation of the resulting PROTACs. Adherence to these detailed methodologies will facilitate reproducible and reliable research in the pursuit of novel therapeutics for STAT3-driven diseases.

References

Application Notes and Protocols for STAT3 Inhibition in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, survival, and differentiation.[1] In numerous cancers, including over 50% of breast cancers, STAT3 is persistently activated, promoting tumor progression and resistance to therapy.[1] This makes STAT3 a compelling target for the development of novel anticancer drugs.

These application notes provide a comprehensive guide for the evaluation of a small molecule STAT3 inhibitor, here hypothetically named Stat3-IN-26 , in breast cancer cell lines. The data presented are representative values for known STAT3 inhibitors, such as S3I-201 and Stattic, and are intended to serve as a reference for expected outcomes. The protocols detailed below are standardized methods for assessing the biological activity of a STAT3 inhibitor.

Mechanism of Action

STAT3 is typically activated by phosphorylation of a tyrosine residue (Tyr705), often by Janus kinases (JAKs) associated with cytokine and growth factor receptors.[1] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These target genes include key players in cell proliferation (e.g., Cyclin D1, c-Myc), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[1]

Small molecule inhibitors of STAT3, such as the hypothetical Stat3-IN-26, are designed to interfere with this signaling cascade. The primary mechanism of action for many of these inhibitors is the disruption of STAT3 dimerization, which is a critical step for its activation and subsequent nuclear translocation. By preventing dimerization, these inhibitors effectively block the transcriptional activity of STAT3, leading to decreased expression of its target genes. This, in turn, can induce cell cycle arrest, promote apoptosis, and inhibit the growth of cancer cells that are dependent on STAT3 signaling.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of representative STAT3 inhibitors in various breast cancer cell lines, along with typical results from apoptosis and cell cycle analysis.